molecular formula C13H16O3 B170000 5,8-Dimethoxy-2,2-dimethyl-2h-chromene CAS No. 113949-29-4

5,8-Dimethoxy-2,2-dimethyl-2h-chromene

Cat. No. B170000
CAS RN: 113949-29-4
M. Wt: 220.26 g/mol
InChI Key: SZTFORJKIVHMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethoxy-2,2-dimethyl-2h-chromene, also known as DMDM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMDM belongs to the class of coumarins, which are widely distributed in plants and have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2,2-dimethyl-2h-chromene is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of enzymes involved in inflammation and oxidative stress. 5,8-Dimethoxy-2,2-dimethyl-2h-chromene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Studies have demonstrated that 5,8-Dimethoxy-2,2-dimethyl-2h-chromene can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 5,8-Dimethoxy-2,2-dimethyl-2h-chromene has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 5,8-Dimethoxy-2,2-dimethyl-2h-chromene in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that the synthesis of 5,8-Dimethoxy-2,2-dimethyl-2h-chromene can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for research on 5,8-Dimethoxy-2,2-dimethyl-2h-chromene, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5,8-Dimethoxy-2,2-dimethyl-2h-chromene and its potential interactions with other compounds.

Synthesis Methods

5,8-Dimethoxy-2,2-dimethyl-2h-chromene can be synthesized using a variety of methods, including the Pechmann condensation reaction, which involves the reaction of a phenol and a β-ketoester in the presence of a catalyst. Other methods include the Knoevenagel reaction and the Wittig reaction.

Scientific Research Applications

5,8-Dimethoxy-2,2-dimethyl-2h-chromene has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have demonstrated that 5,8-Dimethoxy-2,2-dimethyl-2h-chromene can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant effects.

properties

CAS RN

113949-29-4

Product Name

5,8-Dimethoxy-2,2-dimethyl-2h-chromene

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

5,8-dimethoxy-2,2-dimethylchromene

InChI

InChI=1S/C13H16O3/c1-13(2)8-7-9-10(14-3)5-6-11(15-4)12(9)16-13/h5-8H,1-4H3

InChI Key

SZTFORJKIVHMFP-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(C=CC(=C2O1)OC)OC)C

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)OC)OC)C

Origin of Product

United States

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